molecular formula C23H16N4O8 B5334644 9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid

9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid

Cat. No.: B5334644
M. Wt: 476.4 g/mol
InChI Key: KLCMJCGHEHRSAA-FRKPEAEDSA-N
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Description

9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid is a useful research compound. Its molecular formula is C23H16N4O8 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.09681348 g/mol and the complexity rating of the compound is 899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Charge-Transfer Complexes and Crystal Structures

  • Organic Charge-Transfer Complexes : Research has demonstrated the formation of charge-transfer organic complexes using derivatives of 9H-fluorene. These complexes exhibit distinct crystal structures influenced by classical hydrogen bonds, which affect the degree of charge transfer within the compounds. This property is crucial for applications in materials science, particularly in the design of novel organic semiconductors (Salmerón-valverde & Bernès, 2015).

Reactivity and Synthesis

  • Group 4 Metal Compounds : Studies have shown that new group 4 compounds with 9-(dialkylamino)fluorenyl ligands exhibit strong metal-nitrogen bonds. These compounds are significant for their potential applications in polymerization processes, offering insights into the development of new catalytic systems (Miller & Bercaw, 2000).

Sensing Applications

  • Selective Sensing of Nitro Compounds and Metal Cations : Certain synthesized fluorene compounds have been shown to act as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. These findings are important for the development of sensitive and selective sensors in environmental monitoring and biochemical analysis (Han et al., 2020).

Molecular Interactions and Photophysics

  • Fluorénacènes and Fluorénaphènes : Research into the synthesis and properties of fluorénacènes and fluorénaphènes, derivatives of fluorene, contributes to the understanding of molecular interactions and photophysical properties of these compounds, which is crucial for applications in organic electronics and photonics (Chardonnens, Laroche, & Sieber, 1974).

Material Science and Solid-Phase Synthesis

  • Linkers for Solid Phase Synthesis : The development of new linkers based on fluorene for solid phase synthesis is significant for the field of material science, particularly in the synthesis of complex organic molecules and polymers (Bleicher, Lutz, & Wuethrich, 2000).

Properties

IUPAC Name

(9E)-9-[[4-(dimethylamino)phenyl]methylidene]-2,5,7-trinitrofluorene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O8/c1-24(2)13-5-3-12(4-6-13)7-16-17-8-14(25(30)31)10-19(23(28)29)21(17)22-18(16)9-15(26(32)33)11-20(22)27(34)35/h3-11H,1-2H3,(H,28,29)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCMJCGHEHRSAA-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])C(=O)O)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C3=C(C(=CC(=C3)[N+](=O)[O-])C(=O)O)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid
Reactant of Route 3
9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid
Reactant of Route 5
9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.